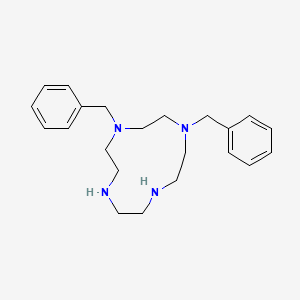
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is a derivative of 1,4,7,10-tetraazacyclododecane, commonly referred to as cyclen, which is a well-known chelating agent. The addition of phenylmethyl groups enhances its chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-tetraazacyclododecane, 1,4-bis(phenylmethyl)- typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with diethyl oxalate to form a cyclic oxamide intermediate. This intermediate is then reduced to yield the desired macrocyclic compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protective groups and subsequent deprotection steps are common to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: This compound forms stable complexes with metal ions, which is a key feature of its chemical behavior.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to modify the compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce intermediates during synthesis.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various metal complexes, which are used in applications such as magnetic resonance imaging (MRI) and radiopharmaceuticals .
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Utilized in the development of MRI contrast agents and radiopharmaceuticals for diagnostic imaging.
Industry: Applied in the production of catalysts and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-tetraazacyclododecane, 1,4-bis(phenylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and preventing unwanted reactions. This property is particularly useful in medical imaging, where the compound can deliver metal ions to specific targets in the body .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): The parent compound without phenylmethyl groups.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative with acetic acid groups, widely used in medical imaging.
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound with a larger ring size.
Uniqueness
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which enhance its chemical stability and ability to form complexes with a wider range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity .
Propiedades
Número CAS |
216101-03-0 |
|---|---|
Fórmula molecular |
C22H32N4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1,4-dibenzyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-13-23-11-12-24-14-16-26(18-17-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 |
Clave InChI |
KERINLRKTNUNQO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(CCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)

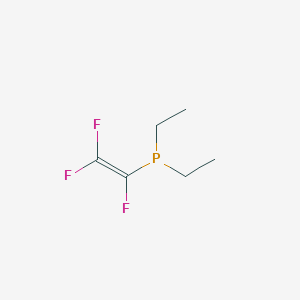
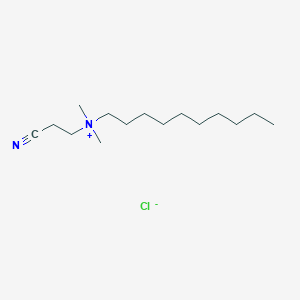
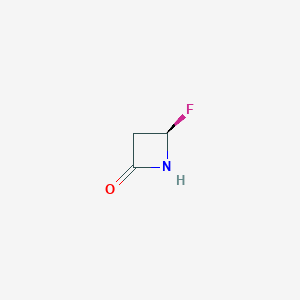
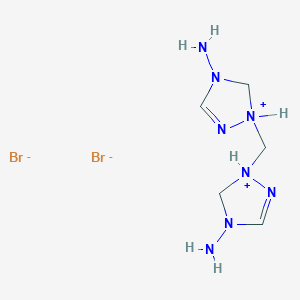

![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
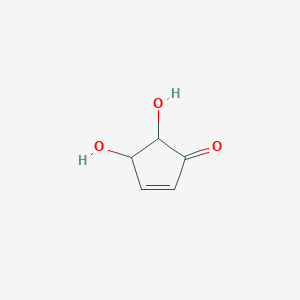

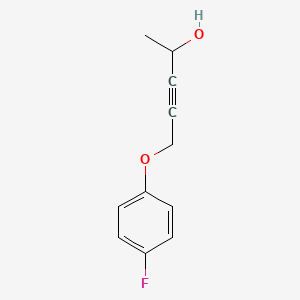
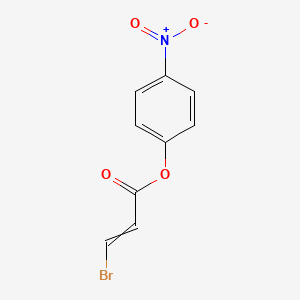

![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)
